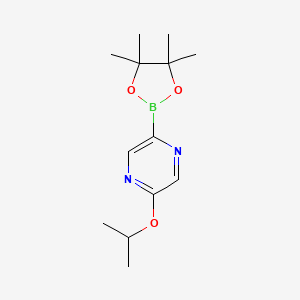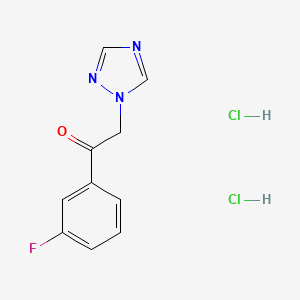
1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one dihydrochloride
Descripción general
Descripción
1-(3-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one dihydrochloride, also known as 1-FPT, is an organic compound that has been studied for its unique properties and potential applications in the scientific research field. 1-FPT is a white crystalline solid with a molecular weight of 301.09 g/mol and a melting point of 100-103°C. 1-FPT is a derivative of 1-phenyl-2-triazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms. It is a highly versatile compound, with a wide range of applications in fields such as biochemistry, medicine, and materials science.
Aplicaciones Científicas De Investigación
Triazole Derivatives and Their Broad Biological Activities
Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, have been extensively studied due to their significant biological activities. These compounds are of great interest in drug development, showing a wide range of biological activities such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural variability of triazoles allows for the development of new drugs targeting a variety of diseases. Efforts have been made to synthesize these derivatives in a more efficient and environmentally friendly manner, considering the principles of green chemistry. The pursuit of new triazole-based drugs is driven by the need to address emerging diseases and the increasing resistance of bacteria to existing treatments (Ferreira et al., 2013).
Triazole Derivatives in Proton-Conducting Membranes
1H-1,2,4-triazole and its polymers have shown promise in the development of proton-conducting membranes for fuel cells. These materials improve the basic characteristics of electrolyte membranes, enhancing thermal stability, electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures. The use of 1H-1,2,4-triazole derivatives in creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes opens new avenues for fuel cell technology (Prozorova & Pozdnyakov, 2023).
Applications in High-Performance Materials
The synthesis and application of triazole derivatives extend beyond pharmaceuticals into high-performance materials for electronics, microelectronics, and membrane technology. Di- and tetraphenylsilyl-containing polymers based on triazole derivatives, such as polyesters, polyamides, and polyimides, demonstrate properties desirable for advanced material applications. These polymers offer potential as materials for electronic devices, showcasing the versatility of triazole derivatives in various industrial sectors (Brumǎ et al., 2004).
Eco-friendly Synthesis of Triazoles
The eco-friendly synthesis of 1,2,3-triazoles using copper-catalyzed azide-alkyne cycloadditions (CuAAC) has gained attention for its advantages in drug development and other applications. This method offers a sustainable approach to synthesizing triazoles, characterized by shorter reaction times, easier work-up, and higher yields compared to traditional methods. The use of renewable catalysts and solvents highlights the shift towards more sustainable practices in the synthesis of biologically active triazole derivatives (de Souza et al., 2019).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O.2ClH/c11-9-3-1-2-8(4-9)10(15)5-14-7-12-6-13-14;;/h1-4,6-7H,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPUELNDIKXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CN2C=NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B1451977.png)
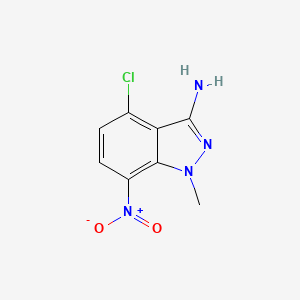
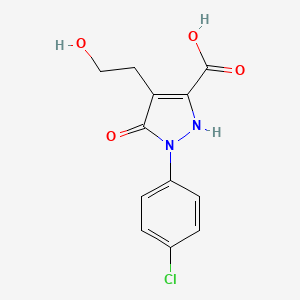
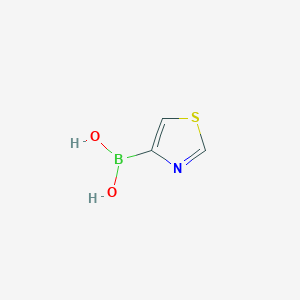


![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)

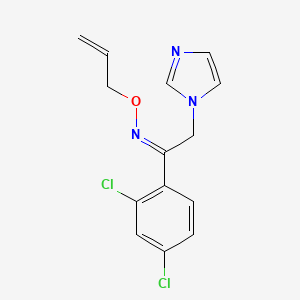
![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)
